molecular formula C15H9ClO2 B11998513 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione CAS No. 1470-44-6

2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B11998513
CAS No.: 1470-44-6
M. Wt: 256.68 g/mol
InChI Key: CXVIGZJKUNHFRZ-UHFFFAOYSA-N
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Description

Contextualization within Indanedione Chemical Research

1H-Indene-1,3(2H)-dione, often simply called 1,3-indandione (B147059), and its derivatives are a well-established class of organic compounds. wikipedia.org The core structure is a popular chemical scaffold used as a building block for a variety of more complex molecules. nih.govwikipedia.org These compounds are recognized as important intermediates in organic synthesis. acs.org The chemistry of indanediones is characterized by the reactivity of the dicarbonyl group and the acidic methylene (B1212753) bridge situated between them. wikipedia.org This structural feature allows for a wide range of chemical modifications, leading to a vast library of derivatives. nih.govnih.gov

The 1,3-indandione scaffold is of considerable significance in organic chemistry due to its synthetic versatility. nih.gov Derivatives are often synthesized via the Knoevenagel condensation reaction between 1,3-indandione and various aldehydes. acs.orgnih.gov This reaction is a cornerstone for creating 2-aryl- and 2-arylidene-1,3-indandiones. The resulting products, with their low-lying lowest unoccupied molecular orbitals (LUMOs), are effective Michael acceptors and can act as heterodienes in cycloaddition reactions. acs.org The ability of the indandione framework to undergo various chemical reactions makes it a valuable tool for chemists in the construction of diverse molecular architectures, including heterocyclic compounds like indeno[1,2-b]quinolines.

Historical Development of Academic Research on Dione (B5365651) Systems

Research into indanedione systems has a long history, with the parent compound, 1,3-indandione, being a key starting point. A foundational method for its synthesis involves a Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate (B1215562), followed by hydrolysis and decarboxylation of the resulting 2-ethoxycarbonyl-1,3-indandione intermediate. wikipedia.org Over the years, research has expanded significantly to explore the derivatization of the indanedione core. Early studies focused on understanding the fundamental reactivity of the dione system, particularly the acidity of the C2 proton and its participation in condensation reactions. This foundational work paved the way for the synthesis of a multitude of 2-substituted derivatives, including the 2-aryl-1,3-indandiones, which became subjects of intense study. acs.orgnih.gov

Current Research Trajectories and Scholarly Interest in Halogenated Aryl-Substituted Indanediones

Current research continues to explore the synthetic utility and properties of indanedione derivatives, with a particular focus on halogenated aryl-substituted variants like 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione. The presence of a halogen atom on the aryl substituent provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki coupling, which is used to prepare various aryl-substituted indanones and indenes. researchgate.netmdpi.com

Modern synthetic strategies focus on developing more efficient and environmentally friendly methods. For instance, task-specific ionic liquids have been successfully employed as both catalyst and solvent for the condensation reaction between indan-1,3-dione and aromatic aldehydes, offering a green, low-cost, and high-yield protocol. acs.org Other research explores the use of catalysts like zirconium and palladium to facilitate the synthesis of these derivatives. acs.orgresearchgate.net The introduction of halogen substituents is of interest as it modifies the electronic properties of the molecule and provides a site for creating more complex structures, making these compounds versatile building blocks in synthetic chemistry. mdpi.com

Interdisciplinary Relevance of Indanedione Chemistry (Excluding Biological/Clinical Aspects)

The chemical properties of indanedione derivatives have led to their application in fields beyond traditional organic synthesis. A prominent example is in forensic science, where 1,2-indanedione, a structural isomer of the 1,3-dione, is used as a reagent for the visualization of latent fingerprints on porous surfaces. researchgate.netresearchgate.net The reaction of indanedione with amino acids present in fingerprint residues produces highly fluorescent compounds, making faint prints visible. researchgate.net

Furthermore, the electronic characteristics of 2-arylidenindane-1,3-diones make them interesting for materials science. acs.org Their unique molecular structure gives rise to properties such as nonlinear optical (NLO) effects. acs.org Some derivatives have also been investigated for use in electroluminescent devices, highlighting the potential of the indanedione scaffold in the development of advanced organic materials. acs.org Their capacity to act as organic Lewis acids further broadens their utility in catalytic processes. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1470-44-6

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

2-(3-chlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9ClO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H

InChI Key

CXVIGZJKUNHFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Chlorophenyl 1h Indene 1,3 2h Dione

Chemo- and Regioselective Synthetic Routes to the Indanedione Core

The indene-1,3(2H)-dione scaffold is a prominent structural motif in organic chemistry. rsc.orgnih.gov Its synthesis has been a subject of study for over a century, leading to a variety of methods for its construction.

Classical Condensation and Cyclization Approaches

The most traditional and widely employed method for synthesizing the 1,3-indandione (B147059) core is through base-catalyzed intramolecular condensation reactions. The quintessential example is the Claisen condensation of dialkyl phthalates, such as dimethyl phthalate (B1215562), with esters possessing an α-hydrogen, like ethyl acetate (B1210297). organic-chemistry.orgnih.gov This reaction, typically conducted in the presence of a strong base like sodium ethoxide, proceeds through an initial condensation to form an intermediate, which upon acidic workup involving hydrolysis and decarboxylation, yields the 1,3-indandione ring system. rsc.orgnih.gov

Another classical route involves the reaction of phthalic anhydride (B1165640) with reagents like ethyl acetoacetate (B1235776) or diethyl malonate in the presence of base and dehydrating agents like acetic anhydride. nih.gov Furthermore, the active methylene (B1212753) group at the C-2 position of 1,3-indandione can undergo self-aldol condensation under acidic or basic conditions to form a dimer known as bindone, a reaction that underscores the reactivity of the core structure. nih.govorganic-chemistry.org

Table 1: Classical Synthetic Routes to the 1,3-Indandione Core
Starting MaterialsReagents & ConditionsProductReference(s)
Dimethyl phthalate, Ethyl acetate1. Sodium ethoxide (base) 2. Acid, Heat (hydrolysis & decarboxylation)1H-Indene-1,3(2H)-dione rsc.orgorganic-chemistry.orgnih.gov
Phthalic anhydride, Ethyl acetoacetateTriethylamine, Acetic anhydride1H-Indene-1,3(2H)-dione nih.gov
Phthalic anhydride, Diethyl malonateMontmorillonite KSF clay1H-Indene-1,3(2H)-dione nih.gov
1,3-Indandione (2 equivalents)Acid or BaseBindone nih.govorganic-chemistry.org

Modern Catalytic Strategies in Indene-1,3-dione Formation

More recent synthetic advancements have focused on catalytic methods that offer greater efficiency, atom economy, and functional group tolerance.

Transition-metal catalysis has provided powerful tools for constructing the indandione framework. Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate (B1220265) as a carbon monoxide source provides an efficient route to 2-substituted indene-1,3(2H)-diones. organic-chemistry.org Other metals have also been successfully employed. Rhodium(III)-catalyzed redox-neutral synthesis of indenones from 2-aryl-3-nitrosoindoles and alkynes has been developed, which proceeds through a C-H activation and cyclization cascade. researchgate.netresearchgate.net Similarly, ruthenium-catalyzed [3+2] cascade annulations of aromatic aldehydes with acrylates construct the indene (B144670) frame in a single step. researchgate.net Nickel-catalyzed Larock annulations represent another effective strategy. researchgate.net

Table 2: Examples of Metal-Catalyzed Syntheses of Indenone/Indandione Derivatives
Catalyst SystemReactantsReaction TypeReference(s)
Palladium(II)1-(2-halophenyl)-1,3-diones, Phenyl formateIntramolecular Carbonylative Annulation organic-chemistry.org
Rhodium(III)2-Aryl-3-nitrosoindoles, AlkynesC-H Activation / Cyclization researchgate.netresearchgate.net
Ruthenium(II)Aromatic aldehydes, Acrylates[3+2] Cascade Annulation researchgate.net
Nickel(0)2-Formylphenyl trifluoromethanesulfonates, AlkynesLarock Annulation researchgate.net

While organocatalysis has been extensively applied to the modification and functionalization of the pre-formed 1,3-indandione scaffold, its use for the de novo synthesis of the core ring system from acyclic precursors is less documented. The majority of organocatalytic methods in this area utilize 2-arylidene-1,3-indanediones as substrates for cascade reactions, cycloadditions, and Michael additions to construct complex spirocyclic systems. researchgate.net These reactions are often catalyzed by chiral amines or squaramides. researchgate.netresearchgate.net

Theoretically, an intramolecular organocatalytic reaction, such as a proline-catalyzed aldol (B89426) condensation of a suitable diketo-aldehyde precursor, could be envisioned as a pathway to the indandione core, but this remains a less-explored strategy compared to metal-catalyzed and classical approaches.

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single operation, avoiding the isolation of intermediates. For the synthesis of indandione derivatives, several MCRs have been developed. One notable example is the one-pot, three-component reaction between ninhydrin (B49086) (which exists in equilibrium with 1,3-indandione-2,2-diol), malononitrile (B47326), and various diamines. wikipedia.org This approach rapidly generates complex heterocyclic scaffolds fused to the indandione core. Another strategy involves the reaction of 1,3-indandione, an aldehyde, and an activated methylene compound like alkylidene malononitrile to afford spirocarbocyclic indandione derivatives. bldpharm.com These methods are particularly valuable for creating libraries of structurally diverse indandione-based compounds.

Strategies for Introducing the 3-Chlorophenyl Moiety

Once the 1,3-indandione core is formed, or as part of a convergent synthesis, the 3-chlorophenyl group must be introduced at the C-2 position. This is typically achieved through two primary methods.

The first and most common method is a Knoevenagel condensation between pre-formed 1,3-indandione and 3-chlorobenzaldehyde (B42229). rsc.orgnih.gov This reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an amino acid and results in the formation of 2-(3-chlorobenzylidene)-1H-indene-1,3(2H)-dione. nih.gov Subsequent reduction of the exocyclic double bond, for which various standard hydrogenation methods can be employed, would yield the target compound, 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione.

A more direct and modern approach is the palladium-catalyzed α-arylation . This method involves the direct coupling of the enolate of 1,3-indandione with an aryl halide or triflate. organic-chemistry.org Specifically, a complex of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as tBu-XPhos, can effectively catalyze the reaction between 1,3-indandione and 1-chloro-3-iodobenzene (B1293798) or the corresponding triflate to directly furnish this compound in high yield. organic-chemistry.org This avoids the need for a separate reduction step.

Another potential strategy involves the reaction of 2-diazo-1,3-indandione with chlorobenzene (B131634) in the presence of a rhodium(II) catalyst, which can facilitate the insertion into a C-H bond or a related carbene transfer reaction to form the desired C-C bond.

Table 3: Key Strategies for Introducing the 3-Chlorophenyl Group
StrategyReactantsKey Intermediates / ConditionsFinal ProductReference(s)
Knoevenagel Condensation & Reduction1,3-Indandione, 3-Chlorobenzaldehyde2-(3-chlorobenzylidene)-1H-indene-1,3(2H)-dione intermediate; Base catalyst (e.g., piperidine); Subsequent reduction step.This compound rsc.orgnih.gov
Direct α-Arylation1,3-Indandione, 1-Chloro-3-iodobenzene (or triflate)Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., tBu-XPhos), Base.This compound organic-chemistry.org
Diazo Insertion (Proposed)2-Diazo-1,3-indandione, ChlorobenzeneRhodium(II) catalyst.This compound

Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic strategies increasingly rely on metal-catalyzed cross-coupling reactions to form the crucial carbon-carbon bond between the indene-1,3-dione scaffold and the 3-chlorophenyl ring. Palladium-catalyzed reactions are particularly prominent in this area.

One effective method is the direct α-arylation of the parent indane-1,3-dione. organic-chemistry.org This approach utilizes a palladium catalyst, such as a complex of bis(acetonitrile)dichloropalladium(II) with a bulky phosphine ligand like tBu-XPhos, to couple indane-1,3-dione directly with an aryl halide or triflate (e.g., 1-chloro-3-iodobenzene). organic-chemistry.org This method is valued for its directness and tolerance of a wide range of functional groups on the aryl partner, accommodating both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Another sophisticated approach involves the palladium-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes, which leads to the formation of spirobi[indene]-1,3-diones. researchgate.net While this reaction derivatizes the initial compound, it showcases the utility of palladium catalysis, often in conjunction with an oxidant like copper(II) acetate (Cu(OAc)₂), to activate C-H bonds and forge new C-C bonds under controlled conditions. researchgate.netresearchgate.net Such reactions highlight the potential for creating complex molecules from the basic 2-aryl-1,3-indandione structure.

Table 1: Examples of Cross-Coupling Reaction Conditions

Reaction TypeCatalyst/ReagentsKey FeaturesReference
Direct α-ArylationPd(CH₃CN)₂Cl₂ / tBu-XPhosDirect coupling of indane-1,3-dione with aryl halides/triflates. Broad substrate scope. organic-chemistry.org
Intermolecular AnnulationPd(OAc)₂ / Cu(OAc)₂Forms spiro compounds via C-H activation and reaction with alkynes. researchgate.net
Iodine-Catalyzed CouplingI₂ / Various additivesCouples 2-aryl-1,3-indandiones with alkenes, offering divergent pathways to different products. researchgate.net

Electrophilic Aromatic Substitution on Precursor Molecules

Direct electrophilic aromatic substitution on the indane-1,3-dione core itself is generally challenging. nih.gov Therefore, synthetic strategies often involve performing these substitutions on precursor molecules which are then cyclized to form the final indandione ring system.

A classic and highly effective precursor-based method is the Friedel-Crafts reaction. beilstein-journals.org For instance, an appropriately substituted aromatic substrate can undergo an intramolecular Friedel-Crafts acylation to form the indanone ring. beilstein-journals.org To synthesize this compound, a common pathway starts with the Knoevenagel condensation of indane-1,3-dione with an aromatic aldehyde. beilstein-journals.org In this case, 3-chlorobenzaldehyde would be condensed with indane-1,3-dione to produce 2-(3-chlorobenzylidene)-1H-indene-1,3(2H)-dione. While this yields a related derivative, subsequent reduction of the exocyclic double bond can provide the target compound.

Alternatively, the synthesis can begin with precursors like phthalic acid derivatives. Diethyl phthalate can be reacted with ethyl acetate to form indane-1,3-dione, which is then further functionalized. beilstein-journals.org Another route involves the intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, catalyzed by palladium, to construct the 2-substituted indene-1,3(2H)-dione skeleton. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is crucial for developing sustainable synthetic methods. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. jocpr.com

Solvent-Free and Aqueous-Phase Syntheses

A significant advancement in the green synthesis of related 2-arylidenindane-1,3-diones, a direct precursor family, involves moving away from traditional organic solvents. acs.org One such method employs a task-specific ionic liquid, 2-hydroxyethylammonium formate, which acts as both the catalyst and the reaction medium. This allows the condensation of indan-1,3-dione with various aldehydes to proceed rapidly at room temperature under solvent-free (neat) conditions, with the product precipitating upon the addition of water. acs.org

Microwave-assisted synthesis in water has also been successfully utilized to obtain 2-arylidenindane-1,3-diones, demonstrating that aqueous conditions can be effective for these condensation reactions, offering a green alternative to volatile organic solvents. acs.orgresearchgate.net These methods provide high yields and significantly reduce reaction times and environmental impact.

Table 2: Green Synthesis Approaches for Indandione Derivatives

MethodConditionsAdvantagesReference
Ionic Liquid Catalysis2-hydroxyethylammonium formate, room temperature, solvent-freeLow cost, high yield, fast reaction, reusable catalyst/medium. acs.org
Microwave-Assisted SynthesisMicrowave irradiation (e.g., 250 W, 150 °C) in waterRapid synthesis, use of water as a green solvent. acs.org

Atom-Economical and Step-Economical Approaches

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. The Diels-Alder reaction, for example, is a classic case of a 100% atom-economical reaction. jocpr.com

For the synthesis of the indandione framework, one-pot, multi-component reactions (MCRs) are highly desirable as they are both atom- and step-economical. An example is the three-component synthesis of indeno[1,2-b]quinoline derivatives, which starts from an aldehyde, indane-1,3-dione, and an enaminone. Such strategies reduce the number of synthetic steps and purification processes, saving time, resources, and reducing waste.

The condensation reaction between phthalide (B148349) and 3-chlorobenzaldehyde is itself a relatively atom- and step-economical route to the title compound's family, as it directly combines two key fragments in a single, efficient step. nih.gov

Derivatization and Functionalization of this compound

Once synthesized, this compound can serve as a versatile building block for further chemical modification. The reactivity of the indandione core allows for a wide range of derivatization reactions.

The active methylene group at the 2-position is a prime site for functionalization. For example, 2-aryl-1,3-indandiones can be readily halogenated, such as through bromination, to introduce a leaving group at the 2-position. researchgate.netresearchgate.net This 2-bromo derivative becomes a key intermediate for subsequent nucleophilic substitution or cyclocondensation reactions, for instance, with 2-aminobenzenethiols to create complex heterocyclic systems like benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazin-11(10aH)-ones. researchgate.net

Furthermore, the 2-aryl-1,3-indandione scaffold can participate as a nucleophile in Michael addition reactions. nih.gov For instance, following the electrochemical oxidation of catechols to form reactive o-benzoquinones, 2-aryl-1,3-indandiones can add to the quinone in a Michael-type fashion to create more complex substituted derivatives. nih.gov The compound can also be derivatized through reactions involving the ketone groups or by further substitution on the aromatic rings, making it a valuable platform for generating a library of diverse chemical structures. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione?

The synthesis typically involves a condensation reaction between 3-chlorobenzaldehyde and 1H-indene-1,3-dione under acidic or basic conditions. A common approach includes:

  • Step 1 : Dissolve equimolar amounts of 3-chlorobenzaldehyde and 1H-indene-1,3-dione in ethanol or THF.
  • Step 2 : Add a catalytic amount of p-toluenesulfonic acid (PTSA) or piperidine to initiate the condensation.
  • Step 3 : Reflux the mixture for 6–12 hours, followed by cooling and crystallization.
    Purification is achieved via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Yield optimization (~70–85%) depends on solvent polarity and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 3-chlorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the indene-dione backbone (carbonyl signals at ~190–200 ppm in 13^13C NMR) .
  • Mass Spectrometry (HRMS) : ESI-HRMS provides precise molecular ion peaks (e.g., [M+H]+^+ at m/z 273.032 for C15_{15}H9_9ClO2_2) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm1^{-1} .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing chlorine atom stabilizes the indene-dione core via resonance and inductive effects , altering its redox potential and HOMO-LUMO gap. Computational studies (e.g., DFT at B3LYP/6-31G(d) ) reveal:

  • Reduced electron density at the carbonyl oxygen, enhancing electrophilicity.
  • A HOMO-LUMO gap of ~4.2 eV, suggesting potential as a charge-transfer material .

Q. What mechanisms govern its photodegradation under UV light?

Studies on analogous indene-diones (e.g., pyrophthalone) show:

  • Radical formation : UV irradiation generates solvated electrons (e^-) and aryl radicals, detected via laser flash photolysis .
  • Diketo-enol tautomerism : The enol form undergoes faster degradation, with rate constants (kk) of ~1.5 × 104^4 M1^{-1}s1^{-1} in ethanol .

Q. How can its potential as a kinase inhibitor be assessed?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) may form hydrogen bonds with the dione moiety .
  • Kinetic assays : Measure IC50_{50} values via fluorescence polarization assays using purified kinases .

Q. What role does the chloro group play in modulating biological activity?

Comparative studies with non-halogenated analogs (e.g., 2-phenylindene-dione) suggest:

  • Enhanced lipophilicity : Chlorine increases logP by ~0.5 units, improving membrane permeability.
  • Bioactivity : The 3-chloro derivative shows 2–3× higher inhibition of cyclooxygenase-2 (COX-2) compared to non-chlorinated analogs .

Q. How can contradictions in reported bioactivity data be resolved?

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for antimicrobial activity) and apply statistical tools (ANOVA) to identify outliers.
  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .

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